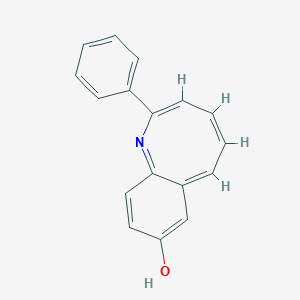

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol

Description

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol is a benzazocine derivative characterized by a 10-membered heterocyclic ring system containing nitrogen and oxygen atoms. Its structure features a phenyl substituent at the 2-position, hydroxyl group at the 8-position, and three double bonds in the Z-configuration (at positions 2, 4, and 6). Its stereoelectronic properties, such as conjugation across the double bonds and hydrogen-bonding capability from the hydroxyl group, influence its reactivity and interactions with biological targets.

Properties

CAS No. |

134746-11-5 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |

InChI |

InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |

InChI Key |

DLUVDUDDNZLZCS-KDFWHVBTSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |

Synonyms |

hypodematine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be compared to related benzazocine and spirocyclic derivatives. Below is an analysis based on synthesis, spectroscopic data, and reactivity:

Table 1: Comparative Analysis of Structural Features

Key Findings

Synthetic Routes :

- The target compound’s synthesis likely involves cyclization of precursor amines or ketones, similar to the spirocyclic compounds described in . However, its stereoselective formation of Z-configured double bonds requires specialized catalysts or photochemical methods, unlike the spiro compounds’ straightforward condensation reactions .

- Spiro derivatives in were synthesized via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazole-containing imines, followed by pyrrolidine-mediated ring expansion .

Spectroscopic Characterization :

- This compound would exhibit distinct UV-Vis absorption bands (e.g., ~250–300 nm) due to extended conjugation, differing from the benzothiazole-containing spiro compounds (λmax ~350 nm) .

- Infrared (IR) spectra of the hydroxyl group in the target compound would show a broad O–H stretch (~3200–3600 cm<sup>−1</sup>), contrasting with the ketone C=O stretches (~1700 cm<sup>−1</sup>) in spiro derivatives .

Spiro compounds in were explored for their rigid, three-dimensional structures in catalysis or as ligands, whereas benzazocines like the target compound are studied for opioid receptor modulation due to their alkaloid-like frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.